molecular formula C13H10BrNO3 B2937413 N-(3-acetylphenyl)-5-bromofuran-2-carboxamide CAS No. 312704-44-2

N-(3-acetylphenyl)-5-bromofuran-2-carboxamide

Cat. No.: B2937413
CAS No.: 312704-44-2
M. Wt: 308.131
InChI Key: BOWDROOLLWUTRN-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-5-bromofuran-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the furan ring and an acetylphenyl group attached to the nitrogen atom of the carboxamide group

Scientific Research Applications

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling “N-(3-acetylphenyl)-5-bromofuran-2-carboxamide” would require appropriate safety measures. This could include wearing protective clothing and working in a well-ventilated area .

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its reactivity, or developing more efficient synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-5-bromofuran-2-carboxamide typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which is used to form the acetylphenyl group. This reaction involves the condensation of an aromatic aldehyde with an acetophenone in the presence of a base, such as sodium hydroxide, to yield the desired product .

Another approach involves the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction employs a palladium catalyst and a boron reagent to couple an aryl halide with an arylboronic acid . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-5-bromofuran-2-carboxamide is unique due to the combination of the bromofuran and acetylphenyl moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-acetylphenyl)-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c1-8(16)9-3-2-4-10(7-9)15-13(17)11-5-6-12(14)18-11/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWDROOLLWUTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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